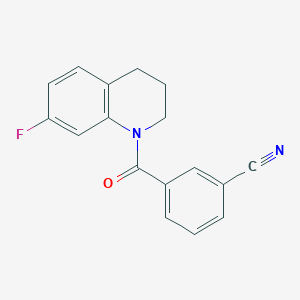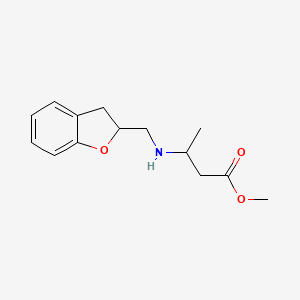![molecular formula C14H16N4 B7559198 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)
3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
作用机制
The mechanism of action of 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation. Additionally, 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has been shown to activate the Nrf2 pathway, a signaling pathway involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has been shown to reduce oxidative stress and protect against neuronal damage.
实验室实验的优点和局限性
One advantage of using 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile in lab experiments is its relatively low toxicity. 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has been shown to have low toxicity in animal studies, making it a safer option for researchers. Additionally, 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has been shown to have good stability and solubility, making it easier to work with in experiments. One limitation of using 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile in lab experiments is its limited availability. 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile is not widely available commercially, and its synthesis can be complex and time-consuming.
未来方向
There are several future directions for research on 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile. One area of interest is its potential as a cancer therapeutic. Further studies are needed to determine the efficacy of 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile in animal models of cancer and to identify the mechanisms underlying its anticancer effects. Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine the efficacy of 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile in animal models of inflammation and to identify the mechanisms underlying its anti-inflammatory effects. Additionally, further studies are needed to optimize the synthesis of 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile and to develop more efficient methods for large-scale production.
合成方法
The synthesis of 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile involves a multistep process that begins with the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with ethylenediamine to produce the intermediate 1-(5-methyl-1H-pyrazol-4-yl)ethylamine. This intermediate is then reacted with 3-bromobenzonitrile to produce 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile. The synthesis of 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has been optimized to increase yield and purity, making it a viable option for large-scale production.
科学研究应用
3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has been studied extensively for its potential as a therapeutic agent. It has been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has also been studied for its potential as an anti-inflammatory agent, reducing inflammation in animal models of arthritis. Additionally, 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has been shown to have neuroprotective effects, protecting against neuronal damage in animal models of neurodegenerative diseases.
属性
IUPAC Name |
3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-10(13-5-3-4-12(6-13)7-15)16-8-14-9-17-18-11(14)2/h3-6,9-10,16H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACNKAWJEPQQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC(C)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)


![N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)
![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone](/img/structure/B7559189.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7559206.png)
![2-[(4-Cyanophenyl)methyl-propylamino]acetic acid](/img/structure/B7559219.png)